1-(3-Hydroxypyridin-4-yl)ethanone

Descripción

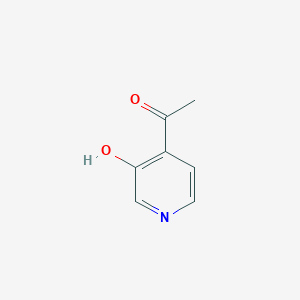

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-hydroxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSBWKWFPSDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510265 | |

| Record name | 1-(3-Hydroxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30152-05-7 | |

| Record name | 1-(3-Hydroxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 3 Hydroxypyridin 4 Yl Ethanone and Its Hydroxypyridine Core

Electrophilic Substitution Reactions in 3-Hydroxypyridine (B118123) Derivatives

Electrophilic substitution reactions are fundamental to the functionalization of aromatic rings. In pyridine (B92270), the nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene. quora.comlumenlearning.comlibretexts.org However, the position of substituents on the pyridine ring can significantly influence the outcome of these reactions.

Influence of Substituents and Reaction Conditions

The hydroxyl group (-OH) in 3-hydroxypyridine is an activating group, meaning it increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. lumenlearning.comfiveable.melibretexts.org This activating influence is a result of the lone pairs on the oxygen atom participating in resonance with the aromatic system. lumenlearning.comfiveable.me

Specifically, in 3-hydroxypyridine, the hydroxyl group directs incoming electrophiles primarily to the 2- and 6-positions. For instance, the nitration of 3-hydroxypyridine and 3-methoxypyridine (B1141550) occurs at the 2-position when the reaction is carried out with their conjugate acids. rsc.orgrsc.org

The reaction conditions also play a crucial role. The reactivity of the pyridine ring can be modulated by altering the acidity of the medium. For example, in strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.

Alkylation Reactions of Hydroxypyridines

Alkylation, the addition of an alkyl group, is another important reaction for modifying hydroxypyridine derivatives. The site of alkylation (on the nitrogen or the oxygen atom) is highly dependent on the isomer of hydroxypyridine used and the reaction conditions.

O-Alkylation Products of 3-Hydroxypyridine with Oxiranes

In contrast to 2- and 4-hydroxypyridines, which can exist in equilibrium with their pyridone tautomers, 3-hydroxypyridine predominantly exists in the hydroxy form. tandfonline.comtandfonline.comwayne.edu This structural feature has a profound impact on its alkylation reactions.

When 3-hydroxypyridine reacts with oxiranes (epoxides), it exclusively yields O-alkylation products. tandfonline.comtandfonline.com This reaction proceeds similarly to the alkylation of phenols, where the hydroxyl group acts as the nucleophile. tandfonline.comtandfonline.com The reaction can be catalyzed by Lewis acids, such as a mixture of CdI2 and BF3·OEt2, to achieve high yields. tandfonline.comtandfonline.comresearchgate.net

Comparison with 2- and 4-Hydroxypyridines

The alkylation of 2- and 4-hydroxypyridines is more complex due to their tautomerism. These isomers exist in equilibrium with their corresponding pyridone forms. wayne.edustackexchange.comwikipedia.org This allows for both N-alkylation and O-alkylation to occur.

The reaction of 2- and 4-hydroxypyridines with oxiranes can yield a mixture of N-alkylated pyridones and O-alkylated hydroxypyridines. tandfonline.comtandfonline.com The ratio of these products is influenced by the reaction conditions, including the solvent and the presence of a catalyst. tandfonline.comtandfonline.com For instance, in a basic medium, a mixture of pyridones and O-alkylation adducts is formed. tandfonline.comtandfonline.com However, the use of a Lewis acid catalyst can direct the reaction towards the formation of pyridone derivatives. tandfonline.comtandfonline.com

The table below summarizes the alkylation products of different hydroxypyridine isomers with oxiranes.

| Hydroxypyridine Isomer | Predominant Alkylation Product with Oxiranes |

| 2-Hydroxypyridine (B17775) | Mixture of N-alkylated pyridone and O-alkylated hydroxypyridine tandfonline.comtandfonline.com |

| 3-Hydroxypyridine | O-alkylation products tandfonline.comtandfonline.com |

| 4-Hydroxypyridine (B47283) | Mixture of N-alkylated pyridone and O-alkylated hydroxypyridine tandfonline.comtandfonline.com |

Coordination Chemistry of 3-Hydroxypyridine and Derivatives

The 3-hydroxypyridine moiety is an excellent ligand for a variety of metal ions, a property that is central to the biological activity and application of its derivatives.

Ligand Properties and Complex Formation with Transition Metals

As a ligand, 3-hydroxypyridine and its derivatives, including 1-(3-hydroxypyridin-4-yl)ethanone, can coordinate to transition metals through both the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. nih.govnih.govkcl.ac.uk This bidentate chelation leads to the formation of stable metal complexes. nih.govnih.govkcl.ac.uk

The coordination chemistry of 3-hydroxypyridin-4-ones, a class of compounds structurally related to this compound, has been extensively studied. nih.govkcl.ac.uknih.gov These compounds are particularly effective at chelating hard metal ions like iron(III). nih.govkcl.ac.uknih.gov The resulting complexes have shown potential in various medicinal applications. nih.gov

The ability of the 3-hydroxypyridine core to form stable complexes with transition metals is a key feature of its chemical profile and underlies the diverse applications of its derivatives. nih.govrsc.orgmdpi.com

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal complexes are fundamentally dictated by the interplay between the metal ion's d-orbitals and the ligands bound to it. numberanalytics.com In complexes involving hydroxypyridine derivatives, the coordination environment and the nature of the ligand significantly influence these characteristics.

Studies on copper(II) complexes with halogen-substituted 2-hydroxypyridine ligands demonstrate this relationship. A series of compounds, including [Cu(6-X-2-HOpy)₂Cl₂] (where X = F, Cl) and [(6-X-2-pyridone)CuCl(μ-Cl)]₂ (where X = Cl, Br), have been synthesized and their magnetic properties investigated. tandfonline.com The coordination mode and the tautomeric state of the hydroxypyridine ligand, which are influenced by the halogen substituent, are directly correlated. tandfonline.com

For instance, the neutral nitrogen-coordinated complexes [Cu(6-F-2-HOpy)₂Cl₂] and [Cu(6-Cl-2-HOpy)₂Cl₂] exhibit weak antiferromagnetic exchange interactions. tandfonline.com In contrast, the oxygen-coordinated dichlorido-bridged dimers, [(6-Cl-2-pyridone)CuCl(μ-Cl)]₂ and [(6-Br-2-pyridone)CuCl(μ-Cl)]₂, display a predominant ferromagnetic exchange along with an antiferromagnetic component. tandfonline.com

Similarly, cobalt(II) coordination polymers constructed with pyridine derivatives show that the choice of the organic bridging ligand can rationally modify the magnetic properties of the resulting framework. rsc.org For example, two distinct cobalt(II) coordination polymers, {Co(DClQ)₂(bpy)}n (1) and {Co₂(DClQ)₄(tpb)}n (2), exhibit different magnetic anisotropies. Complex 1 shows easy-plane magnetic anisotropy, while complex 2 displays easy-axis magnetic anisotropy and exhibits slow magnetic relaxation under an external field, a characteristic of a single-ion magnet. rsc.org

The magnetic properties of Fe(II) and Co(II) complexes with the bidentate N,N-donor ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole have also been analyzed. nih.gov The Co(II) complex, in particular, shows significant magnetic anisotropy and field-induced slow relaxation of magnetization, highlighting the influence of the pyridine-containing ligand on the magnetic behavior of the complex. nih.gov

Table 1: Magnetic Properties of Selected Hydroxypyridine and Pyridine-based Metal Complexes

| Complex | Magnetic Behavior | J/kB (K) |

|---|---|---|

| [Cu(6-F-2-HOpy)₂Cl₂] | Weak antiferromagnetic | -1.99(1) |

| [Cu(6-Cl-2-HOpy)₂Cl₂] | Weak antiferromagnetic | -0.92(7) |

| [(6-Cl-2-pyridone)CuCl(μ-Cl)]₂ | Dominating ferromagnetic exchange | N/A |

| [(6-Br-2-pyridone)CuCl(μ-Cl)]₂ | Dominating ferromagnetic exchange | N/A |

| {Co(DClQ)₂(bpy)}n | Antiferromagnetic coupling | -0.16 |

Data sourced from multiple studies. tandfonline.comrsc.org

Acid-Base Properties and Salt Formation

The presence of a nitrogen atom with a lone pair of electrons in the pyridine ring confers basic properties on 3-hydroxypyridine and its derivatives, allowing them to react with acids to form pyridinium (B92312) salts. dergipark.org.trresearchgate.net

Formation of Pyridinium Salts from 3-Hydroxypyridine

3-Hydroxypyridine readily forms pyridinium salts when reacted with strong acids. dergipark.org.tr This reactivity is a cornerstone of its chemistry, enabling the synthesis of a wide array of N-substituted derivatives. acs.org A general method for preparing monoquaternary pyridinium salts involves refluxing pyridine with a 1-bromoalkane in dry ethanol (B145695). nih.gov A sustainable approach has also been developed to synthesize N-substituted 3-hydroxypyridinium (B1257355) salts from 5-hydroxymethylfurfural (B1680220) in water, tolerating a variety of functional groups. acs.org

The formation of these salts can be understood through the protonation of the pyridine nitrogen atom. dergipark.org.tr The resulting pyridinium cation can then be paired with various anions. These salts are not merely laboratory curiosities; they have applications as ionic liquids, and their derivatives are investigated for various biological activities. rsc.org

Reactions with Aryldithiophosphonic Acids

A specific and noteworthy reaction of 3-hydroxypyridine is its interaction with O-terpenyl aryldithiophosphonic acids. dergipark.org.trdergipark.org.tr These reactions, typically conducted in ethanol at room temperature, lead to the formation of 3-hydroxypyridinium O-terpenyl aryldithiophosphonates in good yields. dergipark.org.tr

The reaction mechanism involves the protonation of the nitrogen atom of the pyridine ring by the acidic proton of the dithiophosphonic acid. dergipark.org.tr It is important to note that the aromatic hydroxyl group of 3-hydroxypyridine does not participate in this reaction. dergipark.org.tr The use of ethanol as a solvent is crucial as it appears to favor the hydroxy form of 3-hydroxypyridine, facilitating the salt formation. dergipark.org.trresearchgate.net This has been demonstrated in the synthesis of salts derived from monoterpenyl alcohols like (1R,2S,5R)-(−)-menthol and (1S)-endo-(–)-borneol. dergipark.org.trresearchgate.net

Table 2: Synthesis of 3-Hydroxypyridinium Dithiophosphonates

| Aryldithiophosphonic Acid Precursor | Resulting Salt | Yield (%) |

|---|---|---|

| O-((1R,2S,5R)-(−)-menthyl) aryldithiophosphonic acids | 3-Hydroxypyridinium O-((1R,2S,5R)-(−)-menthyl) aryldithiophosphonates | 76-88 |

| O-((1S)-endo-(–)-borneol) aryldithiophosphonic acids | 3-Hydroxypyridinium O-((1S)-endo-(–)-borneol) aryldithiophosphonates | 76-88 |

| O-(racemic isoborneol) aryldithiophosphonic acids | 3-Hydroxypyridinium O-(racemic isoborneol) aryldithiophosphonates | 76-88 |

Data represents typical yields for the reaction of 3-hydroxypyridine with various O-terpenyl aryldithiophosphonic acids. dergipark.org.tr

This selective reactivity underscores the predictable acid-base chemistry of the 3-hydroxypyridine core, a fundamental aspect of the chemical profile of this compound.

Biological and Biomedical Research on 1 3 Hydroxypyridin 4 Yl Ethanone and Its Analogs

Pharmacological Activities and Drug Development Potential

The unique structure of 1-(3-Hydroxypyridin-4-yl)ethanone, featuring a pyridine (B92270) ring with hydroxyl and acetyl substituents, makes it a versatile scaffold for developing new drugs. Its analogs, created by modifying this basic structure, have demonstrated a broad spectrum of biological effects, driving further investigation into their therapeutic possibilities.

Derivatives of 3-hydroxypyridine-4-one have been synthesized and evaluated for their antimicrobial effects against a variety of microorganisms. researchgate.netnih.gov One study synthesized a new series of 3-hydroxypyridine-4-one derivatives and tested their activity against several Gram-positive and Gram-negative bacteria, as well as two fungal species. researchgate.net The results indicated that certain substitutions on the phenyl ring attached to the core structure significantly influenced the antimicrobial potency. researchgate.net For instance, derivatives with ortho- and para-nitro groups, as well as a para-methoxy group, displayed the highest antibacterial activity against S. aureus and E. coli, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. researchgate.net This activity was more potent than the reference drug, ampicillin. researchgate.netnih.gov Other substitutions, such as ortho-methoxy, ortho- and para-chloride, and ortho- and para-hydroxy groups, also showed notable antibacterial effects. researchgate.net

The antimicrobial potential of these compounds is often attributed to their ability to chelate iron, a crucial element for microbial growth. By sequestering iron, these compounds can disrupt essential metabolic processes in bacteria, leading to growth inhibition.

Table 1: Antimicrobial Activity of 3-Hydroxypyridine-4-one Derivatives

| Derivative Substitution | Microorganism | MIC (μg/mL) |

| ortho-nitro, para-nitro, para-methoxy | S. aureus, E. coli | 32 |

| ortho-methoxy, ortho-chloride, para-chloride, ortho-hydroxy, para-hydroxy | S. aureus | 64 |

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov These studies are instrumental in designing new, more effective drugs by identifying the key structural features responsible for their therapeutic effects. nih.gov For 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, QSAR analyses have been performed to understand the structural requirements for their antimicrobial activity. nih.govnih.gov

These studies have revealed that topological parameters, which describe the connectivity and arrangement of atoms in a molecule, play a significant role in the antimicrobial action of these compounds against S. aureus and C. albicans. nih.govnih.gov The most successful QSAR model, developed using a genetic algorithm and partial least squares (GA-PLS), was able to explain and predict a high percentage of the variance in the antimicrobial activity data. nih.govnih.gov This indicates a strong correlation between the calculated structural descriptors and the observed biological effects. nih.govnih.gov

In addition to their antibacterial properties, 3-hydroxypyridine-4-one derivatives have also been investigated for their antifungal potential. researchgate.netnih.gov Studies have shown that these compounds exhibit moderate activity against fungal species such as Candida albicans and Aspergillus niger, with MIC values ranging from 128 to 512 μg/mL. nih.gov While not as potent as some existing antifungal agents, these findings suggest that the 3-hydroxypyridine-4-one scaffold can be a starting point for the development of new antifungal drugs. nih.gov Further structural modifications may lead to derivatives with enhanced antifungal efficacy.

The 1,3,4-oxadiazole (B1194373) ring, a common feature in some analogs of this compound, is a well-known pharmacophore in anticancer drug design. nih.govnih.gov Derivatives containing this moiety have been reported to exhibit a wide range of pharmacological activities, including anticancer effects. nih.gov The anticancer potential of these compounds is often linked to their ability to interact with various biological targets involved in cancer cell proliferation and survival. nih.govnih.gov

Research has shown that 1,3,4-oxadiazole derivatives can inhibit the growth of various cancer cell lines, including colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231). nih.gov Predictive studies suggest that these compounds may exert their anticancer effects by inhibiting STAT3, a transcription factor that plays a crucial role in tumor progression. nih.gov

Enzyme inhibition is a key mechanism of action for many drugs. nih.gov By blocking the activity of specific enzymes, drugs can interfere with disease processes and produce therapeutic effects. nih.gov Analogs of this compound have been studied for their ability to inhibit various enzymes, including catechol-O-methyltransferase (COMT).

Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamines, including the neurotransmitter dopamine. wikipedia.orgresearchgate.net COMT inhibitors are used in the treatment of Parkinson's disease to increase the bioavailability of levodopa, a precursor to dopamine. wikipedia.orgresearchgate.net The 3-hydroxypyridin-4-one scaffold is an isostere of the catechol ring, the natural substrate for COMT, making it a promising candidate for COMT inhibition. nih.gov

A series of 3-hydroxypyridin-4-one derivatives were investigated as potential COMT inhibitors. nih.gov These compounds were found to inhibit COMT in vitro, with IC₅₀ values ranging from 4.55 to 19.8 µM. nih.gov The most potent inhibitors in the series were those with benzyl (B1604629) substitutions on the 3-hydroxypyridin-4-one moiety. nih.gov Although these compounds are less potent than existing nitrocatechol-based COMT inhibitors, they represent a potential new class of non-nitrocatechol inhibitors that may have a better side-effect profile. nih.gov Further research is needed to optimize their inhibitory activity and evaluate their therapeutic potential. nih.gov

Table 2: COMT Inhibition by 3-Hydroxypyridin-4-one Derivatives

| Compound | Substitution | IC₅₀ (µM) |

| Derivative 2 | Benzyl | 4.55 |

| Derivative 10 | Benzyl | 5.76 |

| Entacapone (reference) | Nitrocatechol | 0.00047 |

| Tolcapone (reference) | Nitrocatechol | 0.0068 |

Enzyme Inhibition Studies

p38α MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine protein kinases that play a crucial role in cellular responses to external stress signals and in the regulation of proinflammatory cytokines. asm.orgrsc.orguni-tuebingen.de Specifically, the p38α MAP kinase is a well-established therapeutic target for a variety of inflammatory diseases and cancers. asm.orgresearchgate.netnih.gov The development of potent and selective inhibitors of p38α has been an area of intense research.

While direct inhibitory studies on this compound against p38α MAP kinase are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds has been a significant source of p38α inhibitors. The general structure of many potent p38α inhibitors involves a central heterocyclic scaffold, often a pyridine or a related heterocycle, which interacts with the ATP-binding pocket of the kinase. nih.govnih.govnih.gov

For instance, a class of pyridinylimidazole inhibitors has been extensively studied, with compounds like SB203580 serving as a well-known example. nih.gov Research into analogs has shown that modifications to the pyridine ring and its substituents can significantly impact inhibitory potency and selectivity. nih.govnih.gov The development of pyridopyridazin-6-one derivatives as p38α MAP kinase inhibitors has yielded compounds with subnanomolar activity. nih.gov Furthermore, a novel class of aminobenzophenones, which are also pyridine derivatives, has demonstrated high anti-inflammatory activity through p38 MAP kinase inhibition.

The search for novel inhibitors has also led to the identification of structurally atypical kinase blockers. A highly specific and potent inhibitor (7 nM cellular IC₅₀) was discovered from a DNA-encoded small molecule library, which, despite lacking typical hinge binding motifs, was found to interact with the ATP binding site of p38α. rsc.org This highlights that diverse chemical scaffolds can achieve potent inhibition.

Given that this compound possesses the core 3-hydroxypyridine (B118123) structure, it is plausible that it or its derivatives could exhibit inhibitory activity against p38α MAP kinase. The hydroxyl and acetyl groups on the pyridine ring could potentially form key interactions within the enzyme's active site. However, without direct experimental evidence, its specific activity remains speculative.

Table 1: Examples of Pyridine-Based p38α MAP Kinase Inhibitors and their Activities

| Compound Class | Example Compound | Reported Activity | Reference |

| Pyridinylimidazoles | SB203580 | Specific inhibitor of p38 MAP kinase. nih.gov | nih.gov |

| Pyridopyridazin-6-ones | Not specified | Subnanomolar p38α activity. nih.gov | nih.gov |

| Pyridinyltriazoles | 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles | Significant inhibition of p38 phosphorylation, comparable to SB202190. nih.gov | nih.gov |

| DNA-encoded library hit | Not specified | 7 nM cellular IC₅₀. rsc.org | rsc.org |

ROS1 Kinase Inhibition

ROS1, a receptor tyrosine kinase, has emerged as a significant therapeutic target in various cancers, particularly in a subset of non-small-cell lung cancer (NSCLC) characterized by ROS1 gene rearrangements. nih.govcir-safety.orgmdpi.com The development of ROS1 kinase inhibitors has led to effective targeted therapies. nih.govcir-safety.org

Virtual screening of existing drugs and the design of novel chemical entities are common strategies for identifying new ROS1 inhibitors. nih.gov A study focused on the design and synthesis of new potent and highly selective ROS1-tyrosine kinase inhibitors identified a pyrazole (B372694) compound that exhibited 94% inhibition of ROS1 kinase activity at a 10 µM concentration and an IC₅₀ value of 199 nM. researchgate.net This demonstrates the potential of nitrogen-containing heterocyclic compounds in ROS1 inhibition.

The general approach to developing ROS1 inhibitors often involves a heterocyclic core that can interact with the hinge region of the kinase's ATP-binding site. The substituents on this core are then optimized to enhance potency and selectivity. Given that this compound contains a pyridine ring, a common scaffold in kinase inhibitors, it could serve as a fragment or starting point for the design of novel ROS1 inhibitors. The hydroxyl and acetyl groups offer potential sites for modification to improve binding affinity and selectivity.

Table 2: Examples of Kinase Inhibitors with ROS1 Activity

| Inhibitor | Type | Key Features | Reference |

| Crizotinib | Multi-tyrosine kinase inhibitor (ALK/MET/ROS1) | Approved for ROS1-rearranged NSCLC. mdpi.com | mdpi.com |

| Entrectinib | Pan-TRK, ROS1, and ALK inhibitor | Shows efficacy in patients with ROS1-positive NSCLC. | |

| Lorlatinib | Third-generation TKI | Potent inhibitor of ALK and ROS1, with activity against resistance mutations. mdpi.com | mdpi.com |

| Pyrazole derivative | Selective ROS1 inhibitor | IC₅₀ of 199 nM for ROS1 kinase. researchgate.net | researchgate.net |

Antihypoxic Effects

Research has demonstrated that derivatives of 3-hydroxypyridine exhibit antihypoxic properties. nih.gov In experimental models of hypobaric, normobaric, and hemic hypoxia in mice, these compounds were found to be effective. nih.gov The antihypoxic activity of these derivatives was comparable to that of sodium hydroxybutyrate. nih.gov

A key finding from these studies is the critical role of the hydroxyl group at the 3rd position of the pyridine ring for the observed antihypoxic effects. nih.gov This suggests that the specific chemical structure of this compound, which features this essential hydroxyl group, may confer antihypoxic activity. Furthermore, studies have indicated a dependence of the antihypoxic activity on the nature of the radical in the 2nd position of the 3-hydroxypyridine ring. nih.gov While this compound has a substituent at the 4-position, the importance of the 3-hydroxy group remains a strong indicator of potential antihypoxic properties. The mechanisms underlying these effects are thought to involve, to varying degrees, GABA and benzodiazepine (B76468) receptors. nih.gov

Antiradical Activity

Derivatives of 3-hydroxypyridine are recognized for their antioxidant and antiradical properties. nih.govresearchgate.net These compounds can interact with catalytically active ferrous ions (Fe²⁺) and are capable of scavenging reactive oxygen species. nih.gov The antioxidant activity of 3-oxypyridine analogs like mexidol, emoxipin, and proxipin has been studied, with their efficacy decreasing in that order. nih.gov This activity is believed to contribute to their clinical effects. nih.gov

Computational studies using density functional theory (DFT) on 3-hydroxypyridine-4-one derivatives have further elucidated their antioxidant mechanisms. researchgate.netnih.gov These studies have identified that the sequential proton loss electron transfer (SPLET) mechanism is the preferred pathway for their antioxidant action. nih.gov The presence of the 3-hydroxy and 4-keto moieties can form an intramolecular hydrogen bond, which influences the antioxidant properties. researchgate.net

For this compound, the presence of the 3-hydroxyl group on the pyridine ring is a key structural feature associated with antiradical activity. The acetyl group at the 4-position, being an electron-withdrawing group, might influence the ease of hydrogen atom or electron donation from the hydroxyl group, thereby modulating its antiradical capacity.

Table 3: Antioxidant Activity Mechanisms of 3-Hydroxypyridine Derivatives

| Compound Type | Proposed Mechanism | Key Structural Feature | Reference |

| 3-Oxypyridine analogues | Interaction with Fe²⁺, scavenging of reactive oxygen species. | 3-hydroxy group. nih.gov | nih.gov |

| 3-Hydroxypyridine-4-one derivatives | Sequential Proton Loss Electron Transfer (SPLET). | 3-hydroxy and 4-keto groups. researchgate.netnih.gov | researchgate.netnih.gov |

Biotransformation and Microbial Degradation

Microbial Degradation Pathways of 3-Hydroxypyridine

The microbial degradation of pyridine and its derivatives is a crucial process for the bioremediation of environments contaminated with these compounds. asm.orgnih.gov Several bacterial strains have been identified that can utilize 3-hydroxypyridine as a sole source of carbon, nitrogen, and energy. nih.govnih.gov

The primary and initial step in the aerobic degradation of 3-hydroxypyridine by various bacteria, including Agrobacterium sp. DW-1 and Ensifer adhaerens HP1, is the hydroxylation of the pyridine ring to form 2,5-dihydroxypyridine (B106003). nih.govnih.govbiorxiv.org This initial transformation is a key step that prepares the heterocyclic ring for subsequent cleavage.

Following the formation of 2,5-dihydroxypyridine, the degradation pathway proceeds via the maleamate (B1239421) pathway. nih.gov The 2,5-dihydroxypyridine is cleaved by a dioxygenase to yield N-formylmaleamic acid. nih.gov This intermediate is then deformylated to maleamate, which is subsequently hydrolyzed to maleic acid and ammonia. Maleic acid can then be isomerized to fumaric acid, which enters the central metabolic pathways of the cell. nih.govnih.gov

Some studies have noted that resting cells of certain strains, like Agrobacterium sp. DW-1, show a higher degradation rate for 3-hydroxypyridine when they have been previously cultivated with it, indicating that the enzymes involved in the degradation pathway are inducible. nih.gov

Role of 3-Hydroxypyridine Dehydrogenase

The initial and rate-limiting step in the microbial catabolism of 3-hydroxypyridine, the conversion to 2,5-dihydroxypyridine, is catalyzed by the enzyme 3-hydroxypyridine dehydrogenase. nih.govbiorxiv.org In Ensifer adhaerens HP1, this enzyme has been identified as a novel four-component dehydrogenase, designated as HpdA (encoded by the hpdA gene cluster). nih.govbiorxiv.org

This multi-component enzyme system is responsible for the specific hydroxylation of 3-hydroxypyridine. The characterization of this enzyme has revealed that it is distinct from other known hydroxylases that act on different pyridine derivatives, highlighting the diversity of microbial enzymes involved in the breakdown of N-heterocyclic compounds. nih.gov The activity of these dehydrogenases is often dependent on cofactors such as NAD⁺.

The subsequent enzyme in the pathway, 2,5-dihydroxypyridine dioxygenase, which cleaves the aromatic ring, has been found to be an Fe²⁺-dependent enzyme in some strains. nih.gov The coordinated action of 3-hydroxypyridine dehydrogenase and 2,5-dihydroxypyridine dioxygenase is essential for the efficient microbial degradation of 3-hydroxypyridine.

Table 4: Key Enzymes in the Microbial Degradation of 3-Hydroxypyridine

| Enzyme | Function | Organism | Reference |

| 3-Hydroxypyridine Dehydrogenase (HpdA) | Catalyzes the initial hydroxylation of 3-hydroxypyridine to 2,5-dihydroxypyridine. | Ensifer adhaerens HP1 | nih.govbiorxiv.org |

| 2,5-Dihydroxypyridine Dioxygenase | Cleaves the aromatic ring of 2,5-dihydroxypyridine. | Agrobacterium sp. DW-1 | nih.gov |

| N-Formylmaleamic Acid Deformylase | Deformylates N-formylmaleamic acid to maleamate. | Ensifer adhaerens HP1 (putative) | nih.gov |

| Maleamate Amidase | Hydrolyzes maleamate to maleic acid and ammonia. | Ensifer adhaerens HP1 (putative) | nih.gov |

Role as Photosensitizer in Biological Systems

While this compound itself is not primarily recognized as a photosensitizer, research into its analog structures, specifically hydroxypyridinones (HPOs), reveals a significant role in enhancing photodynamic therapy (PDT). nih.gov PDT is a therapeutic modality that employs a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), which can selectively destroy targeted cells. dermnetnz.orgnih.gov The effectiveness of PDT is often linked to the bioavailability and concentration of the photosensitizing agent within the target tissue. nih.gov

Hydroxypyridinone-containing conjugates have been developed to improve the efficacy of PDT. nih.gov One notable approach involves the creation of single conjugates that combine 5-aminolaevulinic acid (ALA), a precursor to the photosensitizer protoporphyrin IX (PpIX), with HPO iron chelators. nih.gov The rationale behind this is to leverage the iron-chelating properties of HPOs to modulate the heme synthesis pathway, thereby increasing the accumulation of the active photosensitizer PpIX. nih.gov

Research has demonstrated that such ALA-HPO conjugates can significantly increase intracellular PpIX levels in various cell lines compared to the administration of ALA alone. nih.gov This enhanced accumulation of the photosensitizer correlates with higher phototoxicity when the cells are exposed to light, indicating a more effective therapeutic outcome. nih.gov The primary mechanism for the cellular uptake of these ALA-HPO conjugates appears to be passive diffusion. nih.gov

Mediation of Oxidative Stress and Apoptosis

The fundamental mechanism of photodynamic therapy involves the generation of oxidative stress. nih.govnih.gov When a photosensitizer is activated by light of a specific wavelength, it transfers energy to molecular oxygen, creating highly reactive oxygen species (ROS) such as singlet oxygen and free radicals. dermnetnz.orgnih.gov These ROS can inflict damage on cellular components, including lipids, proteins, and nucleic acids, leading to cellular stress. nih.gov

The oxidative stress induced by PDT is a potent trigger for apoptosis, or programmed cell death. nih.govmdpi.com The cellular damage caused by ROS can activate various signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, ultimately leading to the elimination of the targeted cells without inducing a significant inflammatory response. nih.gov

In the context of HPO-enhanced PDT, the increased levels of the photosensitizer PpIX lead to a greater production of ROS upon light activation. nih.gov This amplified oxidative burst results in more extensive cellular damage and a more robust apoptotic response in the target cells. nih.govnih.gov Therefore, while not direct photosensitizers themselves, hydroxypyridinone analogs play a crucial indirect role in mediating oxidative stress and apoptosis in photodynamic therapy by enhancing the efficacy of established photosensitizing agents. nih.gov

Iron Chelation Properties of Hydroxypyridinones

Hydroxypyridinones (HPs), the class of compounds to which this compound belongs, are well-regarded for their potent and selective iron-chelating capabilities. google.comnih.gov Iron is an essential element for most living organisms, but its excess can be toxic, participating in the formation of free radicals that cause oxidative stress and cellular damage. nih.gov Iron chelators are therapeutic agents used to manage pathological conditions associated with iron overload. nih.gov

Hydroxypyridinones are particularly effective due to their high affinity for ferric iron (Fe³⁺) in the biological environment. nih.govmdpi.com They are bidentate ligands, meaning that two atoms on the hydroxypyridinone molecule bind to a single iron ion, forming a stable five-membered ring. mdpi.com The ability to easily modify the chemical structure of HPs allows for the fine-tuning of properties such as solubility, bioavailability, and iron-binding affinity. nih.govdntb.gov.ua

The effectiveness of an iron chelator is often measured by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. A higher pFe³⁺ value indicates a stronger binding affinity for iron. Different isomers of hydroxypyridinones exhibit varying affinities, with 3-hydroxy-4-pyridinones (3,4-HPOs) generally showing the highest potential as iron scavengers. mdpi.comnih.gov

Development of Chelating Agents for Iron Overload

The development of hydroxypyridinone-based chelating agents has been a significant focus in medicinal chemistry, primarily aimed at treating iron overload disorders. nih.govgoogle.com A prime example of a clinically successful hydroxypyridinone is Deferiprone (a 1,2-dimethyl-3-hydroxy-4-pyridinone), which is an orally active drug used for the treatment of iron overload, particularly in patients with thalassemia major who receive regular blood transfusions. dntb.gov.uamdpi.com

Research has expanded beyond simple bidentate HPs to include the synthesis of multidentate ligands, where multiple HP units are attached to a single scaffold molecule. mdpi.comnih.gov This approach aims to create chelators with even higher affinity and specificity for iron. Hexadentate ligands, for instance, can form a more stable 1:1 complex with iron, which can be more efficient at scavenging and removing iron from the body. mdpi.comnih.gov The design of these multidentate chelators, including linear and tripodal structures, allows for precise control over the stereochemistry and properties of the resulting iron complex. mdpi.com

The table below summarizes key properties of different types of hydroxypyridinone iron chelators.

| Chelator Type | Denticity | Key Features | Example |

| 3-Hydroxy-4-pyridinone | Bidentate | High affinity for Fe³⁺, orally active. nih.govdntb.gov.ua | Deferiprone |

| 1-Hydroxy-2-pyridinone | Bidentate | Considered a cyclic hydroxamic acid. mdpi.com | - |

| 3-Hydroxy-2-pyridinone | Bidentate | Moderate iron binding affinity. nih.gov | - |

| Hexadentate HP | Hexadentate | Forms highly stable 1:1 complexes with iron. mdpi.comnih.gov | Tripodal 3,4-HPO ligands |

Related Disease States and Therapeutic Applications

The primary application of hydroxypyridinone iron chelators is in the management of systemic iron overload resulting from conditions like β-thalassemia, sickle cell disease, and myelodysplastic syndromes, where frequent blood transfusions lead to an accumulation of iron. mdpi.com By binding to excess iron in the body, these chelators form complexes that can be excreted, thereby reducing iron-related toxicity to organs such as the heart and liver. dntb.gov.uanih.gov

Beyond systemic iron overload, there is growing interest in the use of HPs for diseases associated with localized iron dysregulation. For instance, in neurodegenerative diseases like Alzheimer's and Parkinson's, an accumulation of iron in specific brain regions is thought to contribute to oxidative stress and neuronal damage. nih.gov The development of HPs that can cross the blood-brain barrier is an active area of research for potential neuroprotective therapies. nih.gov

Furthermore, the iron-chelating properties of hydroxypyridinones have been explored in the context of inflammatory diseases like rheumatoid arthritis, where iron deposition in the synovium can exacerbate inflammation through the production of reactive oxygen species. nih.gov Some HPs have demonstrated anti-inflammatory effects in animal models, suggesting a potential therapeutic role. nih.gov The versatile nature of hydroxypyridinone chemistry also allows for their use in other biomedical applications, such as in the development of radiopharmaceuticals for diagnostic imaging. mdpi.com

Applications in Agrochemicals

While the primary research focus for hydroxypyridinone derivatives has been in the pharmaceutical field, related heterocyclic structures, including pyridine and pyrimidine (B1678525) derivatives, have been investigated for their potential use in agriculture as herbicides and insecticides. The structural features of these nitrogen-containing heterocyclic compounds can be adapted to interact with specific biological targets in weeds and insects.

Herbicidal and Insecticidal Properties

Research into the agrochemical applications of compounds structurally related to this compound has revealed promising herbicidal and insecticidal activities.

Herbicidal Properties: Several studies have focused on pyridine and pyrimidine derivatives as active ingredients in herbicides. For example, novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized and shown to be potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO inhibitors are a class of herbicides that disrupt chlorophyll (B73375) and heme synthesis in plants, leading to rapid cell death. Certain compounds in this class have demonstrated a broad spectrum of weed control at low application rates and have shown selectivity for important crops like maize, soybean, and rice. nih.gov

Another area of investigation involves pyrazolylpyrimidine derivatives. nih.gov The structure-activity relationship of these compounds indicates that specific substitutions on the pyrimidine ring are crucial for their herbicidal effects, which can include bleaching of the plant and inhibition of root growth. nih.gov

The table below highlights some herbicidal activities of related pyridine and pyrimidine derivatives.

| Compound Class | Mechanism of Action | Target Weeds | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-diones | Protoporphyrinogen Oxidase (PPO) Inhibition | Broad spectrum | nih.gov |

| Pyrazolylpyrimidines | Inhibition of Chlorophyll Synthesis, Root Growth Inhibition | Pennisetum alopecuroides | nih.gov |

Insecticidal Properties: The pyridine ring is a core component of some modern insecticides. For instance, novel amides containing N-pyridylpyrazole moieties have been designed and synthesized. nih.gov These compounds target the ryanodine (B192298) receptors in insects, which are critical for calcium regulation in muscle cells. nih.gov Activation of these receptors leads to uncontrolled calcium release, causing paralysis and death of the insect. Some of these N-pyridylpyrazole derivatives have shown significant insecticidal activity against various pests, including the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.gov

The development of such compounds is part of an ongoing effort to find new insecticides with unique modes of action to combat the growing problem of insecticide resistance. nih.govmdpi.com While direct studies on the insecticidal properties of this compound are limited, the proven efficacy of related pyridine-containing structures suggests a potential avenue for future research and development in the agrochemical sector.

Future Directions and Emerging Research Areas

Development of Novel Derivatizations for Enhanced Specificity

The 1-(3-hydroxypyridin-4-yl)ethanone scaffold, a member of the 3-hydroxypyridin-4-one (HPO) class, is a cornerstone for developing molecules with highly specific biological activities. Future research will focus on creating novel derivatives with enhanced specificity for a range of therapeutic targets.

Strategic derivatization is key to refining the biological action of these compounds. For instance, modifications are being designed to improve the inhibition of specific enzymes. In the context of Parkinson's disease, benzyl (B1604629) substitution on the HPO moiety has been shown to yield more potent inhibitors of catechol-O-methyltransferase (COMT) compared to longer alkylphenyl linkers. nih.gov This suggests that a precise spatial arrangement of aromatic groups is crucial for optimal interaction with the enzyme's active site.

Another promising area is the development of antimicrobial agents. By synthesizing a variety of HPO derivatives with different substituents on an attached phenyl ring, researchers have been able to modulate their activity against various bacterial and fungal strains. A recent study demonstrated that a new series of 3-hydroxypyridine-4-one derivatives exhibited significant antimicrobial effects, with one compound featuring a meta-methoxy phenyl group proving more potent against S. aureus and E. coli than the reference drug ampicillin. benthamdirect.comnih.gov The type and position of these substituents greatly influence the antimicrobial spectrum and efficacy. researchgate.net

Furthermore, enhancing cellular uptake and targeting specific tissues is a critical goal. One explored strategy involves chemically linking HPO derivatives to polyamines, which can act as vehicles to facilitate their transport into cells via polyamine transport systems. researchgate.net This approach could lead to more effective iron chelators for treating conditions like cancer, where tumor cells often exhibit upregulated polyamine uptake. Research into the relationship between the hydrophobicity of these derivatives and their cytotoxic activity has shown that more hydrophobic groups on the pyridinone ring can lead to higher cytotoxicity against cancer cell lines like HeLa. nih.gov

Future work will likely involve creating extensive libraries of these derivatives and employing high-throughput screening to identify compounds with superior specificity and potency for targets ranging from metalloenzymes to pathogenic microorganisms and cancer cells.

Advanced Spectroscopic Characterization Techniques

The precise characterization of this compound and its derivatives is fundamental to understanding their structure-activity relationships. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity of newly synthesized compounds researchgate.net, advanced techniques are poised to provide deeper insights.

High-resolution, multi-dimensional NMR spectroscopy, such as 2D NMR (e.g., COSY, HSQC, HMBC), is essential for unambiguously assigning the complex structures of novel derivatives. nih.gov These techniques allow for the detailed mapping of proton and carbon environments and their connectivity, which is crucial for verifying the outcome of complex synthetic pathways.

X-ray crystallography offers the definitive determination of the three-dimensional structure of these molecules in their solid state. nih.gov This provides invaluable data on bond lengths, angles, and the spatial arrangement of functional groups. For biologically active derivatives, co-crystallization with their target proteins (e.g., enzymes) can reveal the precise binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for their biological function.

Emerging techniques like Terahertz (THz) spectroscopy are also being explored. THz spectroscopy can probe low-frequency molecular vibrations, which are often associated with non-covalent interactions like hydrogen bonds and van der Waals forces that define the crystal lattice. ntt-review.jp This could be particularly useful for studying polymorphism in HPO derivatives, where different crystal forms might exhibit different solubilities and bioavailabilities. ntt-review.jp The application of such advanced spectroscopic methods will be indispensable for the rational design of next-generation compounds based on the this compound scaffold.

Mechanistic Insights into Biological Activity and Therapeutic Targets

The this compound framework is a privileged scaffold in medicinal chemistry, with its derivatives showing promise against a variety of diseases by interacting with specific biological targets.

Enzyme Inhibition: A significant area of research is the development of enzyme inhibitors. Derivatives have been designed as inhibitors for several key enzymes:

HIV-1 Integrase: The 3-hydroxypyridin-4-one core is a key pharmacophore in some HIV-1 integrase inhibitors. nih.gov These inhibitors function by chelating essential magnesium ions within the enzyme's catalytic core, preventing the strand transfer step required for the integration of viral DNA into the host genome. youtube.comyoutube.com Future research will aim to refine these derivatives to overcome drug resistance. nih.govnih.gov

Catechol-O-Methyltransferase (COMT): As non-nitrocatechol inhibitors, HPO derivatives are being investigated for the treatment of Parkinson's disease. nih.gov They aim to prevent the peripheral metabolism of levodopa, increasing its bioavailability in the brain. nih.govnih.gov Studies have shown that benzyl-substituted HPOs are the most potent in this class, though they are still weaker than current nitrocatechol drugs. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, novel HPO derivatives have been synthesized to inhibit AChE. Molecular dynamics simulations suggest that moieties like a benzyloxy group can mimic the binding of established drugs like donepezil, forming crucial interactions within the enzyme's active site. nih.gov

Antimicrobial Activity: New sets of 3-hydroxypyridine-4-one derivatives have demonstrated notable antibacterial and antifungal properties. nih.gov The mechanism is thought to involve the chelation of essential metal ions required for microbial growth and enzymatic function. The antimicrobial activity is highly dependent on the nature and position of substituents on the molecule. researchgate.net For example, compound 6c in a recent study, featuring an electron-donating -OCH3 group, was the most active against S. aureus and E. coli. nih.gov

| Derivative Example | Target Organism/Enzyme | IC50 / MIC | Reference |

| Benzyl-substituted HPO (Comp. 2) | Catechol-O-Methyltransferase (COMT) | 4.55 µM | nih.gov |

| HPO derivative (Comp. 6c) | S. aureus / E. coli | 32 µg/mL | nih.gov |

| HPO derivative (VIId) | Acetylcholinesterase (AChE) | 143.090 nM | nih.gov |

| Halogenated HPO (HPb) | HIV-1 Integrase | Low micromolar range | nih.gov |

This table is for illustrative purposes and represents data from different studies on various 3-hydroxypyridin-4-one derivatives, not specifically this compound itself.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental work is accelerating the discovery of new drugs based on the this compound scaffold. This integrated approach allows for a more rational design process, reducing the time and cost associated with traditional drug discovery.

Molecular Modeling: Computational techniques like molecular docking and molecular dynamics (MD) simulations are being used to predict how HPO derivatives will interact with their biological targets. nih.govresearchgate.net For example, in the design of novel acetylcholinesterase inhibitors, docking studies were used to guide the synthesis of compounds with favorable binding energies and interaction profiles within the enzyme's active site. nih.gov MD simulations further helped to assess the stability of these interactions over time. nih.gov Similarly, for antimicrobial derivatives, docking studies have been performed to predict the binding modes in the active sites of bacterial enzymes. benthamdirect.comresearchgate.net

In Silico ADME Prediction: A crucial part of modern drug design is predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Computational tools are used to evaluate drug-likeness based on parameters such as Lipinski's rule of five, which helps to prioritize the synthesis of candidates with a higher probability of becoming successful oral medications. researchgate.netfrontiersin.org These in silico predictions can forecast properties like cell permeability and blood-brain barrier penetration, guiding the design of derivatives with improved pharmacokinetic profiles. frontiersin.org

Bridging Theory and Experiment: This computational-experimental workflow typically involves:

Design: Using computational models to design a library of virtual compounds.

Screening: Virtually screening these compounds against a target protein and for their ADME properties.

Synthesis: Synthesizing the most promising candidates in the laboratory.

Evaluation: Experimentally testing the synthesized compounds for their biological activity (e.g., determining IC50 or MIC values).

Refinement: Using the experimental results to refine the computational models and design the next generation of improved compounds.

This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is a powerful strategy for optimizing the therapeutic potential of this compound derivatives. helsinki.fi

Environmental Impact and Bioremediation Potential

The introduction of synthetic compounds into the environment necessitates an understanding of their fate and potential for remediation. Pyridine (B92270) and its derivatives, including hydroxypyridines, can enter the environment through industrial and agricultural activities. tandfonline.com

Research indicates that pyridine compounds are generally susceptible to biodegradation by soil and subsurface microorganisms. tandfonline.combgu.ac.il Specifically, simple pyridine derivatives like hydroxypyridines and pyridinecarboxylic acids are readily degraded by bacteria via pathways that involve hydroxylated intermediates. tandfonline.comcapes.gov.br The position of substituents on the pyridine ring can significantly affect the rate of biodegradation. tandfonline.com

A study on the degradation of 3-hydroxypyridine (B118123), a close structural analog of this compound, by Agrobacterium sp. strain DW-1 identified a specific degradation pathway. nih.gov The process is initiated by α-hydroxylation to form 2,5-dihydroxypyridine (B106003), which is then further metabolized. nih.gov This suggests that this compound is also likely to be biodegradable.

The primary mechanism for the breakdown of many pyridine derivatives is aerobic degradation, with oxygen availability being a limiting factor in some environments like polluted groundwater. tandfonline.com However, some degradation can occur under anaerobic conditions. tandfonline.com The biodegradability of various pyridine derivatives is summarized in the table below.

| Compound Type | Degradation Timeframe (in soil suspension) | Reference |

| Monohydroxypyridines | 7 to 24 days | oup.com |

| Pyridinecarboxylic acids | 7 to 24 days | oup.com |

| Methylpyridines | < 7 to > 30 days | oup.com |

| Aminopyridines | Not completely degraded in 30 days | oup.com |

| 4-Chloropyridine | 24 days | oup.com |

Given that hydroxypyridines are biodegradable, bioremediation presents a feasible and cost-effective strategy for cleaning up environments contaminated with these compounds. nih.gov Future research could focus on isolating and characterizing microbial consortia specifically adapted to degrade this compound and optimizing conditions for their use in bioremediation technologies. This could involve both stimulating native microbial populations (biostimulation) and introducing specialized microbes to contaminated sites (bioaugmentation). osti.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Hydroxypyridin-4-yl)ethanone, and how can regioselectivity be ensured?

- Methodological Answer : Synthesis can involve hydroxylation of 4-acetylpyridine derivatives. A plausible route includes:

- Step 1 : Introduce a protected hydroxyl group (e.g., using a silyl ether) at position 3 via directed ortho-metalation with LDA (lithium diisopropylamide) followed by electrophilic quenching .

- Step 2 : Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF).

- Regioselectivity Control : Use steric or electronic directing groups on the pyridine ring to favor substitution at position 2. Validation via LC-MS and H NMR can confirm regiochemistry .

Q. How can the tautomeric behavior of this compound be characterized experimentally?

- Methodological Answer : Tautomerism between the hydroxyl and pyridinone forms can be studied using:

- Solid-State Analysis : X-ray crystallography (e.g., SHELX refinement) to identify the dominant tautomer in crystalline form .

- Solution Studies : Variable-temperature H NMR in DMSO-d or CDCl to observe proton exchange rates. IR spectroscopy can detect O-H stretching (3200–3600 cm) for the hydroxyl form .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : C NMR to confirm the carbonyl (C=O) peak at ~200 ppm and pyridine ring carbons. H NMR for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl proton (broad signal at δ 5–6 ppm if free) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 151.0633 (CHNO) .

Advanced Research Questions

Q. How can conflicting data from X-ray crystallography and solution-phase NMR regarding tautomerism be resolved?

- Methodological Answer :

- Cross-Validation : Perform solid-state NMR to bridge crystallographic and solution data.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare energy differences between tautomers. Match simulated NMR/IR spectra with experimental data .

- Solvent Effects : Study tautomer ratios in solvents with varying polarity (e.g., DMSO vs. chloroform) using H NMR integration .

Q. What strategies mitigate degradation during biological activity assays, given the compound’s potential instability?

- Methodological Answer :

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., oxidation of hydroxyl group).

- Formulation Adjustments : Use lyophilization or buffer systems (pH 4–6) to minimize hydrolysis. Add antioxidants (e.g., ascorbic acid) to prevent oxidation .

- Bioassay Design : Pre-incubate the compound with assay media to assess time-dependent activity loss .

Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Reactivity Mapping : Use Fukui indices (DFT) to identify electrophilic centers on the pyridine ring.

- Transition State Modeling : Simulate reaction pathways (e.g., substitution at position 3 vs. 4) with Gaussian or ORCA software. Compare activation energies to prioritize synthetic routes .

Q. What experimental approaches validate the compound’s role as a kinase inhibitor scaffold?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a kinase panel (e.g., EGFR, VEGFR).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydroxyl/ketone groups and correlate changes with IC values .

- Co-crystallization : Solve crystal structures of the compound bound to target kinases using SHELX refinement to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.